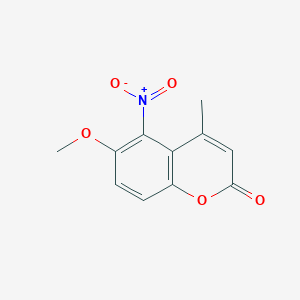
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with methoxy, methyl, and nitro groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy, methyl, and nitro groups through specific reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base, while the nitro group can be added through nitration using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
科学研究应用
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore for developing new drugs, particularly in the fields of anti-inflammatory and anticancer therapies.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group, for instance, can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxy and methyl groups may affect the compound’s binding affinity to enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with the methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 6-methyl-: Lacks the methoxy and nitro groups, affecting its reactivity and applications.
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one): Contains a hydroxy group, influencing its biological activity.
Uniqueness
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is unique due to the specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups allows for versatile reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
103854-03-1 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-5-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-6-5-9(13)17-7-3-4-8(16-2)11(10(6)7)12(14)15/h3-5H,1-2H3 |
InChI 键 |
HTUGKXSTVQEQBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C(=C(C=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
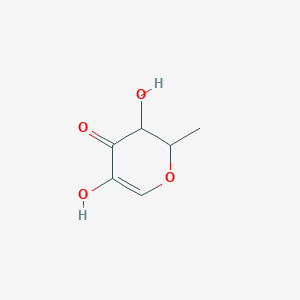

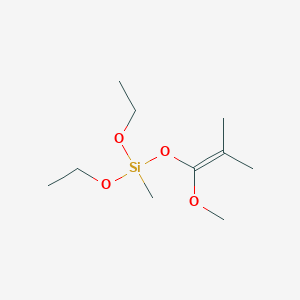
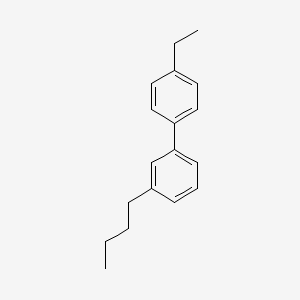

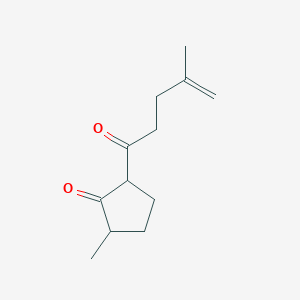
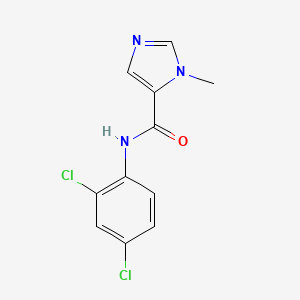

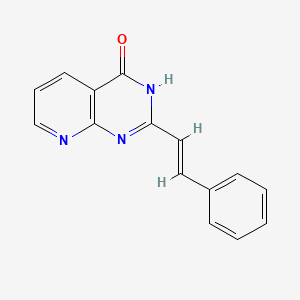
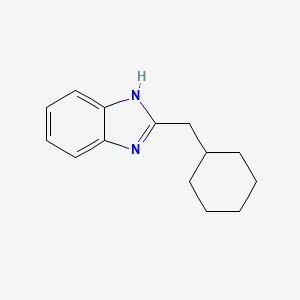

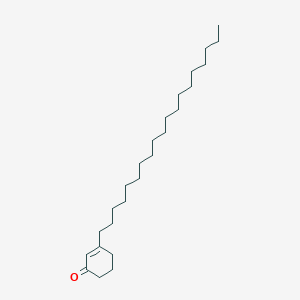
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
